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Compound of Interest

Compound Name: 4-Propanoyloxy DMT

CAS No.: 1373882-11-1

Cat. No.: B3025903

Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of 4-Propanoyloxy-DMT

(4-PrO-DMT), a synthetic tryptamine and a prodrug of psilocin. The following methods are

based on established radiolabeling techniques for analogous compounds such as psilocybin

and other tryptamine derivatives. The protocols are intended to serve as a foundational guide

for researchers developing radiolabeled 4-PrO-DMT for use in preclinical and clinical research,

including pharmacokinetic studies, receptor binding assays, and in vivo imaging.

Introduction
4-Propanoyloxy-DMT is a compound of significant interest in psychedelic research due to its

conversion to the psychoactive metabolite, psilocin.[1] Radiolabeling this molecule with

isotopes such as tritium (³H), carbon-11 (¹¹C), or carbon-14 (¹⁴C) is essential for elucidating its

metabolic fate, distribution, and interaction with serotonergic systems in the brain.[2][3] The

following protocols describe potential strategies for the synthesis of radiolabeled 4-

Propanoyloxy-DMT.
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Quantitative Data Summary
The following table summarizes representative quantitative data from radiolabeling experiments

with related tryptamine compounds. This data can serve as a benchmark for the development

of radiolabeling protocols for 4-Propanoyloxy-DMT.

Compound Isotope Parameter Value Reference

Psilocybin ¹⁴C Specific Activity 234 µCi/mg [4]

5-MeO-DMT ¹⁴C Specific Activity 173 µCi/mg [4]

Psilocin ¹¹C
Radiochemical

Yield
20 ± 5% [5]

[(1R)-²H/³H]-

tryptamine
³H Specific Activity

1.28 x 10⁵

Bq/mmol
[6]

Experimental Protocols
Protocol 1: Tritium (³H) Labeling of 4-Propanoyloxy-DMT
via Catalytic Tritiation of a Halogenated Precursor
This protocol describes a common method for introducing tritium into a molecule by replacing a

halogen atom with tritium gas.[2][7]
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Caption: Workflow for the tritium labeling of 4-Propanoyloxy-DMT.

Methodology:

Precursor Synthesis:

Synthesize a halogenated (e.g., bromo- or iodo-) version of the propionyl group. For

example, 3-bromopropionyl chloride.

React 4-hydroxy-N,N-dimethyltryptamine (psilocin) with the halogenated propionyl chloride

in an inert solvent (e.g., dichloromethane) in the presence of a non-nucleophilic base (e.g.,

triethylamine) to form the halogenated 4-propanoyloxy-DMT precursor.

Purify the precursor by column chromatography.

Catalytic Tritiation:

Dissolve the halogenated precursor in a suitable solvent (e.g., ethanol or ethyl acetate).

Add a palladium on carbon (Pd/C) catalyst.

Introduce tritium (³H₂) gas into the reaction vessel and stir the mixture at room

temperature until the reaction is complete (monitored by TLC or HPLC).

The reaction should be carried out in a specialized, well-ventilated fume hood designed for

handling radioactive gases.[8]

Purification:

Filter the reaction mixture to remove the catalyst.

Evaporate the solvent under reduced pressure.

Purify the resulting tritiated 4-Propanoyloxy-DMT using high-performance liquid

chromatography (HPLC).
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Quality Control:

Determine the radiochemical purity of the final product using radio-TLC or HPLC with a

radioactivity detector.

Measure the specific activity using a liquid scintillation counter and by determining the

mass of the compound.

Protocol 2: Carbon-11 (¹¹C) Labeling of 4-Propanoyloxy-
DMT using [¹¹C]Propionyl Chloride
This protocol outlines the synthesis of [¹¹C]-4-Propanoyloxy-DMT, which is suitable for positron

emission tomography (PET) imaging studies due to the short half-life of carbon-11 (20.4

minutes).[9]
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Caption: Workflow for the carbon-11 labeling of 4-Propanoyloxy-DMT.
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[¹¹C]Propionyl Chloride Synthesis:

Produce [¹¹C]CO₂ from a cyclotron.

Bubble the [¹¹C]CO₂ through a solution of ethylmagnesium bromide (Grignard reagent) to

form [¹¹C]propionic acid.

React the [¹¹C]propionic acid with oxalyl chloride or a similar reagent to rapidly generate

[¹¹C]propionyl chloride. This step must be performed quickly due to the short half-life of

¹¹C.

Radiolabeling Reaction:

Dissolve 4-hydroxy-N,N-dimethyltryptamine (psilocin) in an appropriate aprotic solvent

(e.g., acetonitrile or DMF).

Add the freshly prepared [¹¹C]propionyl chloride to the solution of psilocin.

The reaction is typically rapid and can be performed at room temperature or with gentle

heating.

Purification and Formulation:

Quench the reaction with water or a buffer.

Purify the [¹¹C]-4-Propanoyloxy-DMT using semi-preparative HPLC.

The collected fraction containing the radiolabeled product is then formulated in a

physiologically compatible solution (e.g., saline with a small amount of ethanol) for in vivo

studies.

Quality Control:

Perform analytical HPLC to determine the radiochemical purity and specific activity of the

final product.

The entire process from cyclotron production to final formulation must be completed within

a short timeframe (typically under 60 minutes).
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Protocol 3: Carbon-14 (¹⁴C) Labeling of 4-Propanoyloxy-
DMT for In Vitro and Preclinical Studies
Carbon-14 is a long-lived beta-emitter, making it suitable for in vitro assays and long-term

preclinical studies where a stable radiolabel is required.[4][10]

Signaling Pathway/Logical Relationship Diagram:
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Caption: Strategies and applications for carbon-14 labeled 4-Propanoyloxy-DMT.

Methodology:

Synthesis of [¹⁴C]Propionic Anhydride:

Start with commercially available [¹⁴C]propionic acid or synthesize it from a [¹⁴C] precursor.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/40743107/
https://www.semanticscholar.org/paper/Synthesis-of-psilocin-labelled-with-14C-and-3H-Poon-Chui/4748513665370fe6995f0c86b897903928acd31f
https://www.benchchem.com/product/b3025903/docs?utm_src=pdf-body-img#application-notes-and-protocols-for-radiolabeling-4-propanoyloxy-dmt
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025903?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Convert the [¹⁴C]propionic acid to [¹⁴C]propionic anhydride using a suitable dehydrating

agent.

Radiolabeling Reaction:

React 4-hydroxy-N,N-dimethyltryptamine (psilocin) with [¹⁴C]propionic anhydride in the

presence of a base such as pyridine or triethylamine.

The reaction can be carried out at room temperature or with gentle heating to ensure

complete conversion.

Purification:

After the reaction is complete, remove the solvent and excess reagents.

Purify the [¹⁴C]-4-Propanoyloxy-DMT by column chromatography or preparative HPLC to

achieve high radiochemical purity.

Quality Control:

Determine the radiochemical purity by radio-TLC or HPLC.

Calculate the specific activity by measuring the radioactivity and the mass of the purified

compound. The stability of the radiolabeled compound should also be assessed over time.

[4]

Safety Considerations
All work with radioactive materials must be conducted in a licensed facility with appropriate

shielding and personal protective equipment. Researchers must adhere to all institutional and

national regulations regarding the handling and disposal of radioactive waste.

Conclusion
The protocols outlined above provide a framework for the radiolabeling of 4-Propanoyloxy-DMT

with tritium, carbon-11, and carbon-14. While these methods are based on established

procedures for similar molecules, optimization of reaction conditions will be necessary to

achieve high radiochemical yields and purity for 4-Propanoyloxy-DMT. The availability of these
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radiolabeled tracers will be invaluable for advancing our understanding of the pharmacology

and therapeutic potential of this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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